molecular formula C14H12BrNO3 B3032747 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 433330-10-0

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B3032747
CAS No.: 433330-10-0
M. Wt: 322.15 g/mol
InChI Key: XGTQGYDYRLIVJR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a brominated aromatic aldehyde derivative with a molecular formula of C₁₄H₁₂BrNO₃ and a molecular weight of 322.17 g/mol (CAS: 433330-10-0) . The compound features a benzaldehyde core substituted with bromine at position 3, methoxy at position 5, and a pyridin-2-ylmethoxy group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . Its crystallographic and synthetic data are well-documented, particularly in the context of intermediate synthesis for pharmaceutical agents .

Properties

IUPAC Name

3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-13-7-10(8-17)6-12(15)14(13)19-9-11-4-2-3-5-16-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTQGYDYRLIVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355435
Record name 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433330-10-0
Record name 3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzaldehyde ring.

    Pyridin-2-ylmethoxylation: The attachment of a pyridin-2-ylmethoxy group to the benzaldehyde ring.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H12BrNO3C_{14}H_{12}BrNO_3 and a molecular weight of 322.16 g/mol. Its structure includes:

  • A bromine atom that enhances reactivity.
  • Methoxy groups that influence solubility and interactions with biological targets.
  • A pyridine moiety , which is significant in pharmacological applications.

Chemistry

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. It is particularly useful in the production of nitrogen-containing heterocycles and other organic compounds due to its reactive aldehyde functional group.

Synthetic Routes:

  • The synthesis typically involves methoxylation and pyridinylmethoxylation steps, often using reagents like bromine or N-bromosuccinimide (NBS) under specific conditions to achieve high yields.

Biology

In biological research, this compound has been explored for its potential interactions with enzymes and receptors. It has shown promising results in biochemical assays, particularly in studying enzyme activities.

Biological Activities:
Research indicates notable antimicrobial properties against various bacterial strains. In vitro studies have reported effectiveness against:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition at 1 mM
Methicillin-resistant S. aureus (MRSA)Significant inhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeNotable inhibition

These findings suggest that the compound may interact with biological targets through covalent or non-covalent bonding, modulating enzymatic activity or receptor function.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals . Its derivatives are explored for potential therapeutic applications due to their biological activities.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound C₁₄H₁₂BrNO₃ 322.17 Br (3), OMe (5), pyridin-2-ylmethoxy (4) Intermediate for kinase inhibitors
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde C₁₃H₁₇BrO₃ 301.18 Br (3), OMe (5), pentyloxy (4) Higher lipophilicity; limited bioactivity
5-Methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde C₁₉H₁₆N₂O₃ 320.35 OMe (5), quinolin-5-ylmethoxy (2) Fluorescent probes; DNA intercalation
3-Bromo-5-methoxy-4-((2-methylthiazol-4-yl)methoxy)benzaldehyde C₁₃H₁₁BrN₂O₃S 353.21 Br (3), OMe (5), 2-methylthiazol-4-ylmethoxy (4) Enhanced H-bonding capacity; antimicrobial activity
2-(Imidazo[1,2-a]pyridin-8-ylmethoxy)-5-methoxybenzaldehyde C₁₆H₁₃N₃O₃ 295.30 OMe (5), imidazo[1,2-a]pyridin-8-ylmethoxy (2) Anticancer scaffolds

Key Observations

Electronic Effects :

  • The pyridin-2-ylmethoxy group in the target compound introduces electron-withdrawing character due to the nitrogen atom in the pyridine ring, which stabilizes the aldehyde group and influences reactivity in nucleophilic additions . In contrast, the pentyloxy substituent in the analogue from is purely electron-donating, reducing electrophilicity at the aldehyde .
  • The thiazole -containing analogue () exhibits stronger hydrogen-bond acceptor capacity, enhancing interactions with biological targets .

Steric Considerations :

  • The pyridin-2-ylmethoxy group creates significant steric hindrance at position 4, limiting accessibility for bulky reagents. This contrasts with smaller substituents like methoxy or linear alkoxy chains .

Biological Relevance: Compounds with heteroaromatic methoxy groups (e.g., quinoline, imidazopyridine) show broader biological activity, including anticancer and antimicrobial effects, compared to the brominated target compound, which is primarily a synthetic intermediate .

Synthetic Utility: The target compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas analogues lacking halogens (e.g., 5-methoxy-2-(quinolin-5-ylmethoxy)benzaldehyde) require alternative functionalization strategies .

Biological Activity

3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is a complex organic compound with the molecular formula C14H12BrNO3C_{14}H_{12}BrNO_3 and a molecular weight of 322.15 g/mol. This compound features a bromine atom, methoxy groups, and a pyridine moiety, contributing to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound's structure includes:

  • A bromine atom that enhances its reactivity.
  • Methoxy groups that influence its solubility and interaction with biological targets.
  • A pyridine moiety which is known for its biological relevance in various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:

  • Gram-positive bacteria: Such as Staphylococcus aureus (including MRSA).
  • Gram-negative bacteria: Including Escherichia coli and Klebsiella pneumoniae.

Table 1 summarizes the antibacterial activity observed in various studies:

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition at 1 mM
Methicillin-resistant S. aureus (MRSA)Significant inhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeNotable inhibition

While specific mechanisms of action for this compound remain largely undocumented, it is hypothesized that the compound interacts with biological targets such as enzymes or receptors through covalent or non-covalent bonding. This interaction may modulate enzymatic activity or receptor function, leading to its observed biological effects .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the functionalization of aromatic compounds. Its applications extend beyond antimicrobial activity into fields such as:

  • Medicinal Chemistry: As a building block for synthesizing nitrogen-containing heterocycles.
  • Biochemical Assays: Serving as a probe in studying enzyme interactions.

Comparative Analysis with Similar Compounds

The unique structural attributes of this compound can be contrasted with similar compounds, which may exhibit different reactivities and biological activities. Table 2 provides a comparison:

Compound NameStructural FeaturesUnique Properties
4-MethoxybenzaldehydeContains a methoxy groupLacks halogen substitution; less reactive
3-Bromo-4-hydroxybenzaldehydeSimilar bromination; includes hydroxy groupExhibits different reactivity patterns
5-Methoxy-N-(pyridin-2-yl)methanamineContains pyridine but lacks aldehyde functionPotentially different biological activity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives similar to this compound, exploring their antibacterial properties. For instance, research conducted by MDPI highlighted the synthesis of related compounds and their effectiveness against Gram-positive bacteria, indicating a broader spectrum of antimicrobial activity within this class of compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

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